molecular formula C14H16Cl2F3N5 B13510342 1-[2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride

1-[2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride

Cat. No.: B13510342
M. Wt: 382.2 g/mol
InChI Key: YDSQNSBNZIHJQF-UHFFFAOYSA-N
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Description

1-[2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a pyrimidine ring, with a trifluoromethyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and pyrimidine intermediates, followed by the introduction of the trifluoromethyl group. The final step involves the formation of the pyrrolidine ring and the subsequent conversion to the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

1-[2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or tool compound.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases like cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: A related compound with a similar trifluoromethyl group but different ring structures.

    4-Amino-2-(trifluoromethyl)pyridine: Another compound with a trifluoromethyl group, used in various chemical reactions.

Uniqueness

1-[2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride is unique due to its combination of pyridine, pyrimidine, and pyrrolidine rings, along with the trifluoromethyl group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C14H16Cl2F3N5

Molecular Weight

382.2 g/mol

IUPAC Name

1-[2-pyridin-4-yl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C14H14F3N5.2ClH/c15-14(16,17)11-7-12(22-6-3-10(18)8-22)21-13(20-11)9-1-4-19-5-2-9;;/h1-2,4-5,7,10H,3,6,8,18H2;2*1H

InChI Key

YDSQNSBNZIHJQF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)C2=NC(=NC(=C2)C(F)(F)F)C3=CC=NC=C3.Cl.Cl

Origin of Product

United States

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